Dexamethasone 21-Propionate-d5 is a synthetic corticosteroid derived from dexamethasone, a potent anti-inflammatory and immunosuppressive agent. This compound is specifically modified to include deuterium atoms, which are heavier isotopes of hydrogen, at the 21-position of the dexamethasone molecule. The chemical formula for Dexamethasone 21-Propionate-d5 is with a molecular weight of 453.56 g/mol. It is classified under the category of corticosteroids, which are steroid hormones produced in the adrenal cortex, and are widely used in medical treatments for their anti-inflammatory and immunosuppressive properties .
Dexamethasone 21-Propionate-d5 can be synthesized through various methods, typically involving the modification of dexamethasone or its derivatives. One common approach includes:
This synthetic route allows for precise control over the isotopic labeling, which is essential for research applications involving pharmacokinetics and metabolic studies.
The molecular structure of Dexamethasone 21-Propionate-d5 features a steroid backbone characteristic of corticosteroids. Key structural elements include:
Dexamethasone 21-Propionate-d5 participates in various chemical reactions typical of corticosteroids. These include:
These reactions are crucial for understanding its pharmacological behavior and metabolic pathways.
Dexamethasone 21-Propionate-d5 exerts its effects primarily through interaction with glucocorticoid receptors in target tissues. The mechanism involves:
This mechanism underlies its efficacy in treating conditions such as asthma, allergies, and autoimmune disorders .
Understanding these properties is vital for formulation development and ensuring proper storage conditions.
Dexamethasone 21-Propionate-d5 has several scientific applications:
Dexamethasone 21-Propionate-d5 is a deuterium-enriched isotopologue of the synthetic glucocorticoid dexamethasone 21-propionate. Its chemical structure retains the core steroidal framework of dexamethasone but incorporates five deuterium atoms (D) at specific molecular positions and features a propionate ester moiety at the C21 position. The parent compound dexamethasone is characterized by a pregna-1,4-diene-3,20-dione backbone with key modifications including a 9α-fluoro group, 16α-methyl group, and 11β-hydroxy group, which collectively enhance its glucocorticoid receptor affinity and metabolic stability [3] [6].
The systematic IUPAC name for this deuterated analog is:[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propanoyl-d5-oxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate [4] [5]. The deuterium substitution occurs within the propionate ester group (–COO–CD2–CD3), with "d5" signifying replacement of all five hydrogen atoms in the propionyl moiety (–CH2–CH3) with deuterium [5] [9].
Table 1: Nomenclature and Identifiers of Dexamethasone 21-Propionate-d5
Identifier Type | Value |
---|---|
Chemical Formula | C28H32D5FO7 |
Molecular Weight | 509.66 g/mol |
CAS Number (Unlabeled) | 55541-30-5 |
Key Synonyms | Dexamethasone dipropionate-d5; [2H5]-Dexamethasone 21-propionate; 9α-Fluoro-16α-methyl-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-propionate-d5 |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyl-d5-oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Spectroscopic characterization of this compound includes nuclear magnetic resonance (NMR) spectroscopy showing characteristic deuterium-induced isotopic shifts, particularly in the propionate methylene (–CD2–) and methyl (–CD3) groups. Mass spectrometry reveals a molecular ion peak at m/z 509.66, distinguishing it from the unlabeled analog (C28H37FO7, MW 504.59) by a +5 Da mass shift [5] [9]. The deuterium enrichment typically exceeds 95% in research-grade materials, ensuring minimal isotopic dilution in tracer studies [4] [7].
Deuterium labeling at the propionate ester's C21 position serves specific analytical and metabolic purposes. The propionate group was selected for deuteration because it remains intact during hepatic metabolism of dexamethasone, unlike the labile C17 side chain. This stability ensures the deuterium label persists through metabolic transformations, enabling precise tracking of the compound and its metabolites [5] [9].
The primary rationales for strategic deuteration include:
Table 2: Key Advantages of 21-Position Deuterium Substitution
Deuterium Position | Chemical Rationale | Analytical Utility |
---|---|---|
Propionate Methylene (–CD2–) | Resists oxidative dealkylation | Maintains label integrity during phase I metabolism |
Propionate Methyl (–CD3) | Creates mass shift without altering polarity | Enables MS discrimination from endogenous steroids |
Ester Group Location | Hydrolysis yields D5-propionic acid (tracer) | Tracks metabolic fate of liberated propionate |
The C21-propionate deuteration specifically avoids interference with the drug's pharmacophore (C3-ketone, C20-ketone, Δ1,4 diene, 9α-F, 11β-OH), preserving glucocorticoid receptor binding affinity and biological activity identical to the non-deuterated molecule. This ensures the labeled compound behaves identically to its unlabeled counterpart in biological systems, a critical requirement for valid tracer studies [5] [9].
The development of Dexamethasone 21-Propionate-d5 is rooted in the broader history of dexamethasone, first synthesized in 1957 by Glen E. Arth at Merck as a 16α-methylated analog of cortisol [1] [6]. Dexamethasone's potency (25-30 times greater than cortisol) and minimal mineralocorticoid activity led to rapid clinical adoption. Joseph Galicich pioneered its neurosurgical application in 1960, demonstrating efficacy in reducing cerebral edema [1]. The propionate ester derivative was later developed to enhance lipophilicity and topical potency.
Deuterated versions emerged in the late 20th century alongside advances in mass spectrometry. The specific need for Dexamethasone 21-Propionate-d5 arose from:
Table 3: Evolution of Deuterated Dexamethasone Analogs
Time Period | Development Milestone | Research Impact |
---|---|---|
1957–1961 | Synthesis of dexamethasone (Merck) | Established foundational glucocorticoid scaffold |
1970s | Dexamethasone crystal structures (CSD: DEXMET01, DEXMET10) | Enabled rational design of deuterated analogs |
Early 2000s | First deuterated dexamethasone standards (e.g., Dexamethasone-d3) | Addressed basic bioanalytical needs |
2010–Present | Position-specific analogs (e.g., 21-Propionate-d5) | Enabled ester-specific metabolic tracking |
Modern research applications leverage Dexamethasone 21-Propionate-d5 for:
The compound's significance continues to grow with emerging applications in stable isotope tracing of immunosuppressive effects in oncology, where dexamethasone's interference with immunotherapies requires precise quantification of tissue exposure [1] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: